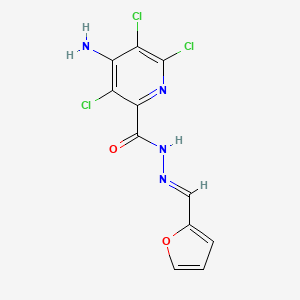
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,5,6-trichloro-N'-(2-furylmethylene)-2-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C11H7Cl3N4O2 and its molecular weight is 333.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.963459 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as 4.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds starting from isonicotinic acid hydrazide, which undergoes various chemical reactions to produce compounds with significant antimicrobial activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide showed that these compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Antibacterial and Anticancer Evaluation
Further studies on the synthesis of new compounds, such as 2-chloro-3-hetarylquinolines, have evaluated their antibacterial and anticancer properties. This research found specific compounds within this class exhibiting potent antibacterial activity against S. aureus and broad anticancer activity against various tumor cell lines, suggesting the therapeutic potential of these synthesized compounds (S. Bondock & Hanaa Gieman, 2015).
PKCtheta Inhibition
Another research application involves the development of compounds as protein kinase C theta (PKCtheta) inhibitors, which are crucial in mediating T-cell activation and function. Research on substituted heteroaryl 3-pyridinecarbonitriles revealed that analogs with specific substitutions could inhibit PKCtheta with high potency, indicating potential applications in immunological disorders (Joan Subrath et al., 2009).
Metal–Organic Coordination Polymers
The synthesis of metal–organic coordination polymers using amino acid derivatives showcases the versatility of related compounds in forming structures with potential applications in materials science. These polymers exhibit unique properties, such as homochirality and photoluminescent behaviors, which could be harnessed for various technological applications (Xiu-Li Yang et al., 2011).
Fluorescence Properties and Antimicrobial Activity
The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties have also been explored. Some of these compounds show considerable antibacterial activity, indicating their potential use in developing fluorescent probes for biological applications (A. S. Girgis et al., 2004).
Propriétés
IUPAC Name |
4-amino-3,5,6-trichloro-N-[(E)-furan-2-ylmethylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O2/c12-6-8(15)7(13)10(14)17-9(6)11(19)18-16-4-5-2-1-3-20-5/h1-4H,(H2,15,17)(H,18,19)/b16-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKDTUZBHUEHH-AYSLTRBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NC(=C(C(=C2Cl)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
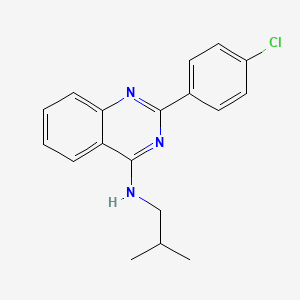
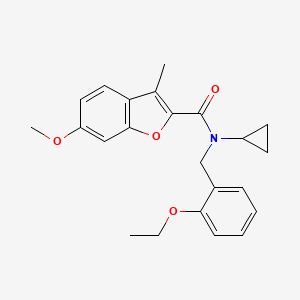
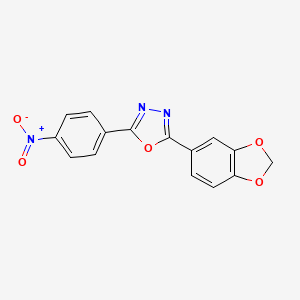

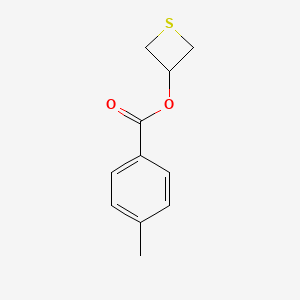
![4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
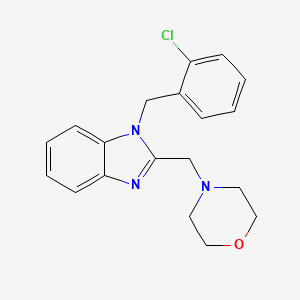
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
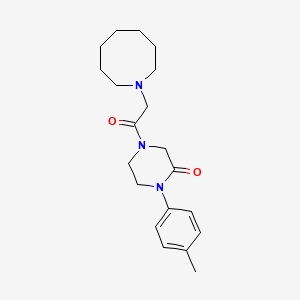
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5574809.png)
